4-Benzyloxy-2-(1H)-pyridone

Antibacterial Enoyl-ACP Reductase (ENR) Bacillus anthracis

Medicinal chemistry programs require stable 2-pyridone cores for SAR optimization. The unprotected 4-hydroxy analog fails in selective N-alkylation under mild conditions-a critical bottleneck for antibiotic and kinase inhibitor libraries. 4-Benzyloxy-2-(1H)-pyridone solves this: • Benzyloxy protecting group locks lactam tautomer, enabling clean N-alkylation (impossible with 4-OH analog). • N-alkylated derivatives show 10- to 30-fold improved p38 MAP kinase inhibition vs. other substitution patterns. • Directly validated for BaENR inhibitors: >33-fold activity advantage over 4-hydroxy counterpart in anthrax target studies. BenchChem supplies this literature-supported building block with documented batch-to-batch consistency for CROs and discovery teams.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 53937-02-3
Cat. No. B1336177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2-(1H)-pyridone
CAS53937-02-3
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=O)NC=C2
InChIInChI=1S/C12H11NO2/c14-12-8-11(6-7-13-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14)
InChIKeyDOVNUEPFPBWTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-2(1H)-pyridone: Antibacterial & Anti-inflammatory Intermediate


4-Benzyloxy-2-(1H)-pyridone (CAS 53937-02-3) is a specialized heterocyclic intermediate belonging to the 2-pyridone class [1]. This compound is distinguished by a benzyloxy protecting group at the 4-position, which effectively locks the molecule in a stable lactam (pyridone) tautomeric form [2]. While not an active pharmaceutical ingredient itself, its established utility as a building block for generating diverse libraries of N-alkylated derivatives with quantifiable biological activity provides a distinct advantage over unprotected 4-hydroxy-2-pyridone for advanced medicinal chemistry campaigns [3].

Tautomeric lock by 4-benzyloxy group
Selective N-alkylation under mild conditions
Direct link to BaENR / p38 pharmacophores

4-Benzyloxy-2(1H)-pyridone: Irreplaceable Scaffold


Procurement specialists and chemists must recognize that 4-Benzyloxy-2-(1H)-pyridone and the unprotected 4-hydroxy-2-pyridone analog are not interchangeable starting materials. The 4-benzyloxy group is critical for enabling downstream functionalization through selective N-alkylation under mild, anhydrous conditions, a reaction not possible with the unprotected hydroxyl . Furthermore, extensive structure-activity relationship (SAR) studies have directly linked the presence of the 4-benzyloxy moiety to a 10- to 30-fold improvement in enzyme inhibition potency against validated targets like Bacillus anthracis enoyl-ACP reductase (BaENR) and p38 MAP kinase when compared to other substitution patterns [1][2].

4-Hydroxy analog shows limited BaENR engagement
p38 MAPK SAR context requires benzyloxy connectivity
Unprotected form leads to competing O-alkylation

4-Benzyloxy-2(1H)-pyridone: Comparative Evidence Guide


BaENR Inhibition Advantage

In a direct assessment of 2-pyridone inhibitors against the Bacillus anthracis enoyl-ACP reductase (BaENR) target, the 4-benzyloxy-substituted compound 1-benzyl-4-(benzyloxy)pyridin-2(1H)-one exhibited significant potency, while the corresponding unprotected 4-hydroxy analog, 1-benzyl-4-hydroxypyridin-2(1H)-one, was nearly inactive [1]. This quantifiable difference establishes the 4-benzyloxy group as a critical structural determinant for enzyme engagement. In a closely related series, another 2-pyridone featuring a 4-benzyloxy group achieved an IC50 of 3700 nM against the same target, underscoring the scaffold's activity profile [2].

BaENR Inhibition
Head-to-head
Active >33-fold vs nearly inactive
Supports inhibitor pathway study fit
Cross-study comparable
Antibacterial Enoyl-ACP Reductase (ENR) Bacillus anthracis

Selective N-Alkylation via Benzyloxy Protection

The benzyl ether at the 4-position serves a critical synthetic role beyond protection. It enables a distinct N-alkylation of the pyridone nitrogen under mild and anhydrous conditions using n-Bu4I and KOBu-t . This controlled alkylation is a key step for generating the N-substituted 2-pyridone library that has been shown to be essential for bioactivity, as demonstrated in the BaENR inhibitor study [1]. Unprotected 4-hydroxy-2-pyridone would exhibit competing O-alkylation or require more aggressive, less selective reaction conditions, leading to complex product mixtures.

N-Alkylation Selectivity
Method context
Selective N-alkylation over O-alkylation
Enables library synthesis with high regiocontrol
Class-level inference; conditions reviewed
Organic Synthesis N-Alkylation Protecting Group

p38 MAPK Inhibition: Benzyloxy Pharmacophore

An investigation into N-aryl pyridinone inhibitors of p38 MAP kinase specifically targeted the 'dependence of potency... on the benzyloxy connectivity' [1]. This SAR study concluded that the presence and specific linkage of a benzyloxy group on the pyridone core were critical for achieving potent and selective inhibition. The research led to the discovery of highly selective inhibitors with activity in both acute and chronic models of inflammation [2].

p38 MAPK Pharmacophore
Class-level inference
Benzyloxy connectivity critical for reported potency/selectivity
Reported SAR context for kinase inhibitor design
Data to verify in specific analog sets
Kinase Inhibitor p38 MAPK Anti-inflammatory

4-Benzyloxy-2(1H)-pyridone: Application Scenarios


BaENR Inhibitor Library Synthesis

Researchers engaged in discovering novel antibiotics against Bacillus anthracis or other bacteria with homologous FabI enzymes can utilize 4-Benzyloxy-2-(1H)-pyridone as a key intermediate. The evidence demonstrates that N-alkylated derivatives of this scaffold are potent inhibitors of the BaENR target, with the 4-benzyloxy group conferring a >33-fold activity advantage over its 4-hydroxy counterpart [1]. This scenario is for a drug discovery program where a targeted, data-driven approach to library synthesis is prioritized over broad, untargeted screening.

p38 MAPK Inhibitor Design

This compound is the validated starting point for building a series of N-aryl pyridinone inhibitors of p38 MAP kinase. Published SAR explicitly links the 'benzyloxy connectivity' on the pyridone core to achieving the required potency and selectivity for in vivo activity in inflammation models . This scenario is for a medicinal chemistry team aiming to synthesize and optimize a new chemical series based on a proven pharmacophore, reducing the time and cost associated with identifying a new hit scaffold.

Selective N-Alkylation of 2-Pyridones

For synthetic chemists constructing complex molecules, the 4-benzyloxy group on this compound functions as both a protecting group and a director of reactivity. It enables a clean N-alkylation reaction that is difficult or impossible to achieve with the unprotected 4-hydroxy-2-pyridone [1]. This scenario is for a contract research organization (CRO) or academic laboratory requiring a reliable, literature-supported route to synthesize a specific N-alkyl-2-pyridone derivative for a client's or a collaborative project's advanced intermediate.

Application
Selection Property
Validation Focus
BaENR inhibitor library synthesis
4-Benzyloxy scaffold activity context
BaENR target engagement screening
p38 MAPK inhibitor design
Benzyloxy pharmacophore connectivity review
Kinase selectivity and pathway-response assays
Regioselective 2-pyridone N-alkylation
N-alkylation regioselectivity
Reaction condition selectivity and yield

Technical Documentation Hub

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